3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include sodium azide and thiourea.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 3-phenyl-1H-pyrazole-5-carboxylic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A similar compound with an isoxazole ring instead of a pyrazole ring.
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A pyrazole derivative with different substituents.
[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: A thiazole derivative with a bromophenyl group.
Uniqueness
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of a bromophenyl group and a pyrazole ring with a carboxylic acid group. This combination imparts specific chemical properties and biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOVHDPWTQAMLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008638 | |
Record name | 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890591-20-5, 46413-66-5 | |
Record name | 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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